Boc-D-Ala-OMe

Overview

Description

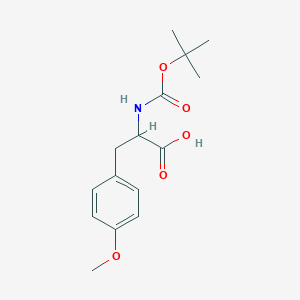

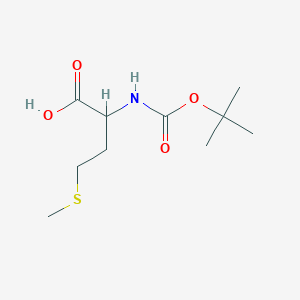

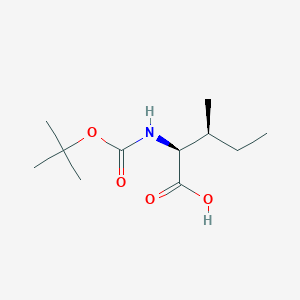

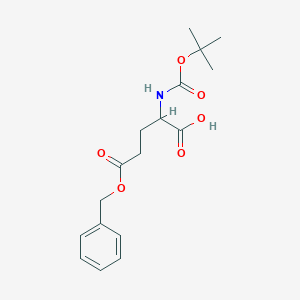

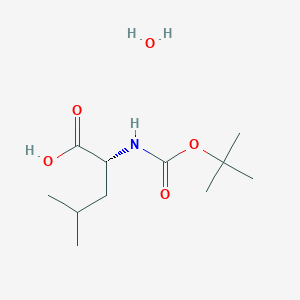

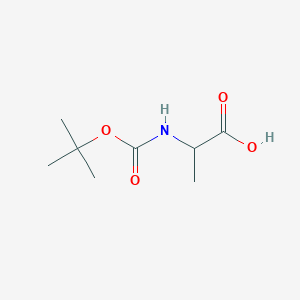

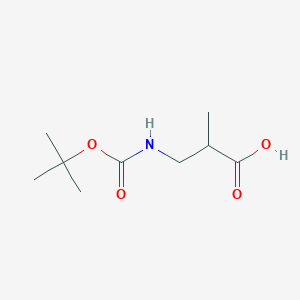

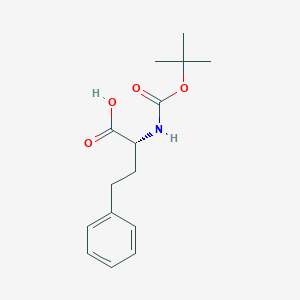

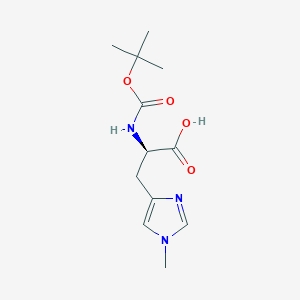

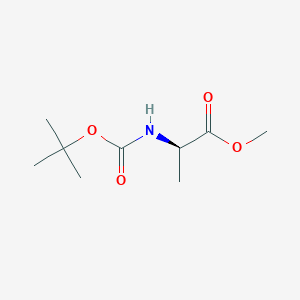

“Boc-D-Ala-OMe” is a derivative of the amino acid alanine . It is also known as N-tert-butoxycarbonyl-D-alanine methyl ester or Boc-D-alanine methyl ester . The molecular formula is C9H17NO4 .

Synthesis Analysis

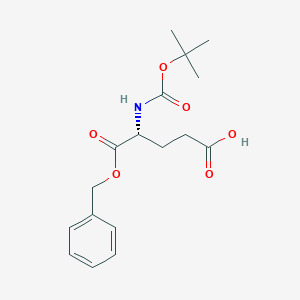

The synthesis of “this compound” has been reported in several studies. For instance, a titanium tetrachloride-based methodology was used for the synthesis of dipeptides, including "this compound" . Another study reported the synthesis of “this compound” using a combination of Fmoc solid-phase peptide synthesis followed by subsequent cyclization .Molecular Structure Analysis

The molecular weight of “this compound” is 203.24 g/mol . The IUPAC name is methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . The InChI and SMILES strings provide further details about the molecular structure .Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For example, it has been used in the preparation of N-propargylalanine, a key precursor to generate N-(3-aryl)propylated alanine residues .Physical and Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 203.24 g/mol . It has an optical activity of [α]20/D +45°, c = 1 in methanol . The density is 1.03 g/mL at 25 °C .Scientific Research Applications

Conformational Preferences in Peptides : Boc-D-Ala-OMe, as a part of heterochiral peptides, aids in understanding the conformational preferences and stability of β-sheet structures through hydrogen bonds. This is significant in the study of peptide structures in biology and material science (Fabiola et al., 2001).

Amyloid-like Fibril Formation : In the context of neurodegenerative diseases, peptides including this compound have been used to study the formation of amyloid-like fibrils, a characteristic of these diseases (Maji et al., 2001).

Helix to Sheet Transition : this compound contributes to understanding the transition from 310-helix to α-helix in peptide structures, which is crucial for protein folding and function (Otoda et al., 1993).

Self-Assembling Gelators : The compound is used in the study of self-assembling synthetic oligopeptide-based gelators, which are relevant in biological and material sciences (Das & Banerjee, 2006).

Beta-Sheet Motifs in Crystal Structures : this compound helps in observing beta-sheet motifs in crystal structures, which provides insights into protein folding and interactions (Datta et al., 2009).

Caspase-Independent Cell Death : It has been used to study the effects of peptide caspase inhibitors in apoptosis, providing insights into cell death mechanisms (Déas et al., 1998).

Mechanism of Action

Target of Action

Boc-D-Ala-OMe, also known as N-(tert-Butoxycarbonyl)-D-alanine methyl ester or Boc-D-alanine methyl ester , is a derivative of the amino acid alanine. It is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that it helps to form. These peptide chains can have various roles depending on their composition and structure.

Mode of Action

This compound interacts with its targets through the formation of peptide bonds. This compound is used in the synthesis of peptides, where it contributes the D-Ala portion to the growing peptide chain . The Boc group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions .

Biochemical Pathways

The main biochemical pathway involving this compound is peptide synthesis. In this process, this compound is coupled with other amino acids or peptides to form larger peptide chains . The specific pathways affected would depend on the nature of the peptide being synthesized.

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the context in which it is used. As a compound used in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be determined by the characteristics of the final peptide product .

Result of Action

The result of this compound’s action is the formation of peptide chains. These peptides can have a wide range of effects at the molecular and cellular level, depending on their structure and function. For example, they could act as enzymes, hormones, or structural proteins .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment during peptide synthesis . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of peptide bond formation and the stability of the compound .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Boc-D-Ala-OMe plays a role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during this process. The nature of these interactions is largely determined by the structure of this compound, which includes a tert-butoxycarbonyl (Boc) group that protects the amino group during peptide synthesis .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis It can influence cell function by contributing to the production of specific peptides

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis It can bind to biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important factors in its use in peptide synthesis . Specific information about its long-term effects on cellular function in in vitro or in vivo studies is not currently available.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during this process, but specific details about these interactions and any effects on metabolic flux or metabolite levels are not currently available.

Properties

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDICGOCZGRDFM-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348471 | |

| Record name | Boc-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91103-47-8 | |

| Record name | Boc-D-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.